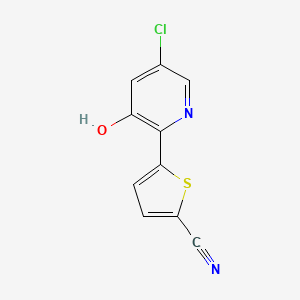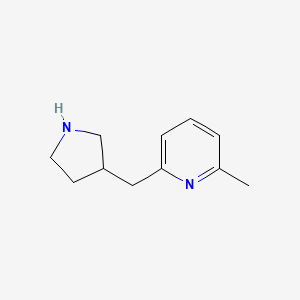
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidin-3-ylmethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine can be achieved through various methods. One common approach involves the α-methylation of pyridine derivatives. For instance, a continuous flow setup can be used to produce 2-methylpyridines with high selectivity . This method involves passing the starting material through a column packed with Raney® nickel using a low boiling point alcohol (e.g., 1-propanol) at high temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is advantageous in industrial settings due to their efficiency, safety, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins due to its three-dimensional structure and stereochemistry . This compound can modulate biological pathways by binding to receptors or enzymes, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
2-Methylpyridine: A methyl-substituted pyridine with applications in organic synthesis.
Pyrrolidin-2-one: A lactam derivative with biological activity
Uniqueness
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine is unique due to the presence of both a pyridine ring and a pyrrolidine moiety. This combination provides a distinct three-dimensional structure that can enhance its binding properties and biological activity compared to simpler analogs .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-6-(pyrrolidin-3-ylmethyl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-3-2-4-11(13-9)7-10-5-6-12-8-10/h2-4,10,12H,5-8H2,1H3 |
InChI Key |
SLTVJPYKKFBCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


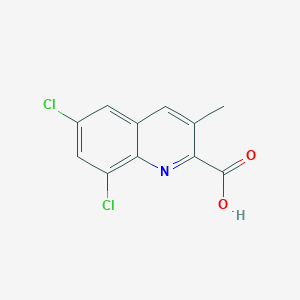
![2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol](/img/structure/B13253674.png)
![6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13253681.png)
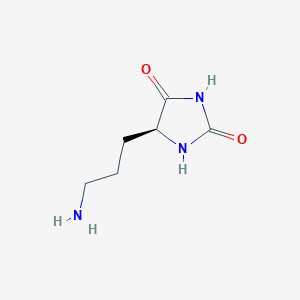
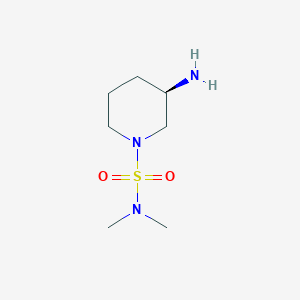
![2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253697.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine](/img/structure/B13253707.png)
![2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13253714.png)
![Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B13253728.png)
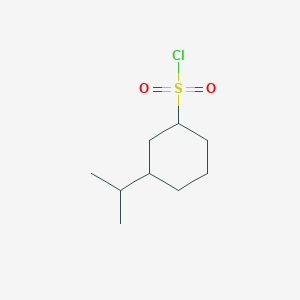

![1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13253738.png)
![4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13253743.png)
